1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenyl and a 2-methylphenyl group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
The primary targets of 1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione are currently unknown due to the lack of research . Thienopyrimidinediones, the class of compounds to which it belongs, are synthesized in laboratories and haven’t been found naturally. Research on this class of compounds is relatively new and ongoing .
Mode of Action
Thienopyrimidinediones, in general, are being explored for their potential applications in various areas but their mechanisms of action are still under investigation .
Pharmacokinetics
The degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Biochemical Analysis
Biochemical Properties
For instance, pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . The interaction between 1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione and such biomolecules could potentially influence biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-documented. Given the known effects of similar pyrimidine derivatives, it’s plausible that this compound could influence cell function. For instance, pyrimidine derivatives have been found to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known actions of similar compounds, it’s possible that it could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, pyridopyrimidine derivatives have been shown to inhibit DHFR, thereby reducing the synthesis of RNA and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core . The reaction conditions often include heating under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar thienopyrimidine core but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities and properties.
Uniqueness
1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both phenyl and 2-methylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-phenyl-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2O2S/c1-14-7-5-6-8-15(14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-9-3-2-4-10-16/h2-12,18H,13H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUXHYKYLWNKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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